molecular formula C11H14O3 B5805040 2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione

2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B5805040
M. Wt: 194.23 g/mol
InChI Key: BHNQPDKJXWYKRU-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of tert-butylphenol derivatives. One common method is the oxidation of 2-tert-butyl-4-methylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific tert-butyl and methyl substituents, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6-5-7(12)8(11(2,3)4)10(14)9(6)13/h5,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQPDKJXWYKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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